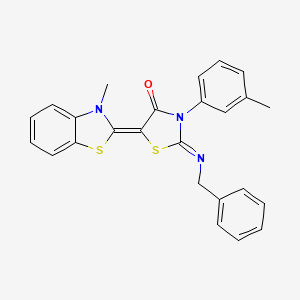![molecular formula C16H17NO2S B14137624 1-tert-Butyl-4-[(4-nitrophenyl)sulfanyl]benzene CAS No. 62248-45-7](/img/structure/B14137624.png)
1-tert-Butyl-4-[(4-nitrophenyl)sulfanyl]benzene
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(4-(tert-Butyl)phenyl)(4-nitrophenyl)sulfane is an organic compound that features a sulfane (sulfur) atom bonded to two aromatic rings: one substituted with a tert-butyl group and the other with a nitro group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (4-(tert-Butyl)phenyl)(4-nitrophenyl)sulfane typically involves the reaction of 4-tert-butylphenylthiol with 4-nitrochlorobenzene under basic conditions. The reaction proceeds via a nucleophilic aromatic substitution mechanism, where the thiolate anion attacks the electron-deficient nitro-substituted aromatic ring.
-
Preparation of 4-tert-Butylphenylthiol
- 4-tert-Butylphenylthiol can be synthesized by the reduction of 4-tert-butylbenzenesulfonyl chloride using a reducing agent such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
-
Formation of (4-(tert-Butyl)phenyl)(4-nitrophenyl)sulfane
- The reaction is carried out in a polar aprotic solvent such as dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) at elevated temperatures (80-100°C).
- A base such as potassium carbonate (K2CO3) or sodium hydroxide (NaOH) is used to deprotonate the thiol, generating the thiolate anion.
Industrial Production Methods
Industrial production of (4-(tert-Butyl)phenyl)(4-nitrophenyl)sulfane may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. Continuous flow reactors and automated synthesis platforms can be employed to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
-
Oxidation
- (4-(tert-Butyl)phenyl)(4-nitrophenyl)sulfane can undergo oxidation to form the corresponding sulfoxide or sulfone. Common oxidizing agents include hydrogen peroxide (H2O2) and m-chloroperbenzoic acid (m-CPBA).
-
Reduction
- The nitro group in (4-(tert-Butyl)phenyl)(4-nitrophenyl)sulfane can be reduced to an amino group using reducing agents such as iron powder in acidic conditions or catalytic hydrogenation.
-
Substitution
- The aromatic rings can undergo electrophilic aromatic substitution reactions, such as nitration, sulfonation, or halogenation, depending on the reaction conditions and reagents used.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide (H2O2), m-chloroperbenzoic acid (m-CPBA)
Reduction: Iron powder, catalytic hydrogenation
Substitution: Nitric acid (HNO3), sulfuric acid (H2SO4), halogens (Cl2, Br2)
Major Products
Oxidation: Sulfoxide, sulfone
Reduction: Amino-substituted derivative
Substitution: Various substituted aromatic derivatives
Scientific Research Applications
(4-(tert-Butyl)phenyl)(4-nitrophenyl)sulfane has several applications in scientific research, including:
-
Chemistry
- Used as a building block in the synthesis of more complex organic molecules.
- Employed in studies of nucleophilic aromatic substitution mechanisms.
-
Biology
- Investigated for its potential biological activity, including antimicrobial and anticancer properties.
-
Medicine
- Explored as a potential drug candidate due to its unique structural features and reactivity.
-
Industry
- Utilized in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of (4-(tert-Butyl)phenyl)(4-nitrophenyl)sulfane depends on the specific application and reaction it undergoes. In nucleophilic aromatic substitution, the thiolate anion attacks the electron-deficient aromatic ring, leading to the displacement of a leaving group. The presence of the nitro group enhances the electrophilicity of the aromatic ring, facilitating the reaction.
Comparison with Similar Compounds
Similar Compounds
- (4-Methylphenyl)(4-nitrophenyl)sulfane
- (4-Ethylphenyl)(4-nitrophenyl)sulfane
- (4-Isopropylphenyl)(4-nitrophenyl)sulfane
Uniqueness
(4-(tert-Butyl)phenyl)(4-nitrophenyl)sulfane is unique due to the presence of the bulky tert-butyl group, which can influence the compound’s steric properties and reactivity. This makes it distinct from other similar compounds with smaller alkyl substituents, potentially leading to different reaction outcomes and applications.
Properties
CAS No. |
62248-45-7 |
|---|---|
Molecular Formula |
C16H17NO2S |
Molecular Weight |
287.4 g/mol |
IUPAC Name |
1-tert-butyl-4-(4-nitrophenyl)sulfanylbenzene |
InChI |
InChI=1S/C16H17NO2S/c1-16(2,3)12-4-8-14(9-5-12)20-15-10-6-13(7-11-15)17(18)19/h4-11H,1-3H3 |
InChI Key |
GJMMEZAQUVEPLF-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)C1=CC=C(C=C1)SC2=CC=C(C=C2)[N+](=O)[O-] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![2,3,4-trimethoxy-N-(8-methyl-11-oxo-10,11-dihydrodibenzo[b,f][1,4]oxazepin-2-yl)benzamide](/img/structure/B14137542.png)
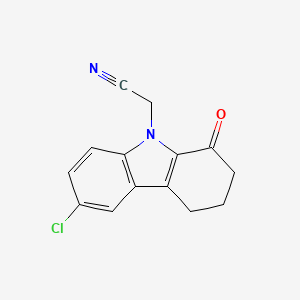

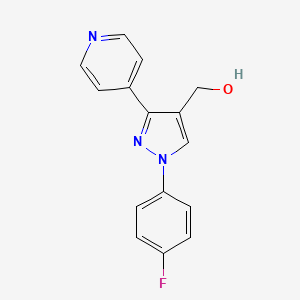
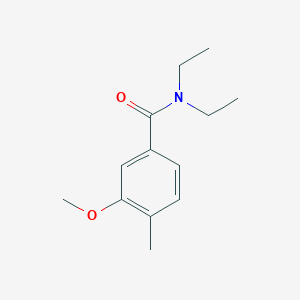
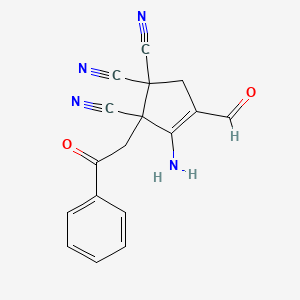
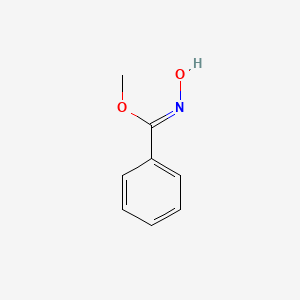
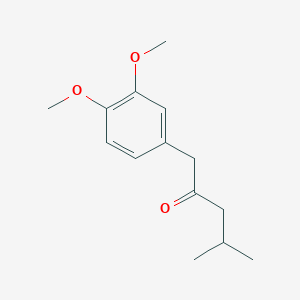
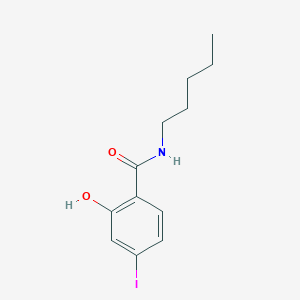
![2-(4-Methoxyphenyl)-3-(2-methylpropyl)-3H-naphtho[1,2-D]imidazole](/img/structure/B14137601.png)
![1H-Pyrazolo[3,4-C]pyridin-1-amine](/img/structure/B14137602.png)
![(4-Benzylpiperazin-1-yl)[7-chloro-2-(4-ethylphenyl)-8-methylquinolin-4-yl]methanone](/img/structure/B14137604.png)

